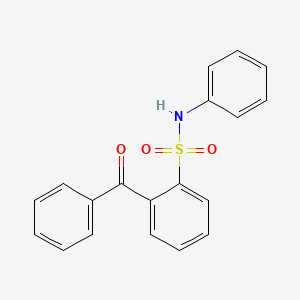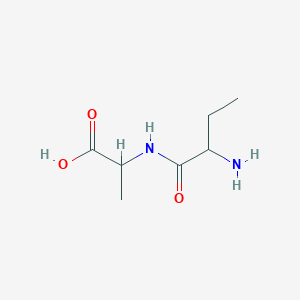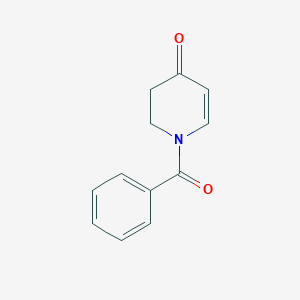
(2-Nitrothiazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-5-thiazolemethanol is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The presence of a nitro group and a hydroxymethyl group in its structure makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-thiazolemethanol typically involves the nitration of thiazole derivatives. One common method is the electrophilic nitration of thiazole using a mixture of nitric acid and sulfuric acid . This reaction introduces the nitro group into the thiazole ring, resulting in the formation of 2-Nitro-5-thiazolemethanol.
Industrial Production Methods: Industrial production of 2-Nitro-5-thiazolemethanol may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to facilitate the nitration process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitro-5-thiazolemethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxymethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-amino-5-thiazolemethanol.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Nitro-5-thiazolemethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Wirkmechanismus
The mechanism of action of 2-Nitro-5-thiazolemethanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects . The thiazole ring can also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Nitrothiazole: Similar structure but lacks the hydroxymethyl group.
5-Nitrothiazole: Similar structure but with the nitro group at a different position.
2-Amino-5-thiazolemethanol: Reduction product of 2-Nitro-5-thiazolemethanol.
Uniqueness: 2-Nitro-5-thiazolemethanol is unique due to the presence of both a nitro group and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate for synthesizing various derivatives .
Eigenschaften
Molekularformel |
C4H4N2O3S |
|---|---|
Molekulargewicht |
160.15 g/mol |
IUPAC-Name |
(2-nitro-1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C4H4N2O3S/c7-2-3-1-5-4(10-3)6(8)9/h1,7H,2H2 |
InChI-Schlüssel |
WTJHHHXWXSAHGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=N1)[N+](=O)[O-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)-](/img/structure/B13984586.png)






